2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-
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Overview
Description
2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- is a complex organic compound that belongs to the class of propenoic acids These compounds are characterized by the presence of a propenoic acid group, an acetylamino group, and an acetyloxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- typically involves multi-step organic reactions. Common synthetic routes may include:
Acylation Reactions: Introduction of acetyl groups using acetic anhydride or acetyl chloride.
Amination Reactions: Formation of the acetylamino group through reactions with amines.
Esterification Reactions: Formation of the acetyloxy group via esterification with acetic acid.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its biological activity and potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid derivatives: Compounds with similar propenoic acid structures.
Acetylamino-substituted compounds: Molecules containing acetylamino groups.
Acetyloxy-substituted phenyl compounds: Compounds with acetyloxy groups on phenyl rings.
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
143815-45-6 |
---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-acetamido-3-(3-acetyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H13NO5/c1-8(15)14-12(13(17)18)7-10-4-3-5-11(6-10)19-9(2)16/h3-7H,1-2H3,(H,14,15)(H,17,18) |
InChI Key |
OZNWIOSZOYOKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)OC(=O)C)C(=O)O |
Origin of Product |
United States |
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